
Undeca-1,3-dien-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeca-1,3-dien-6-ol is an organic compound with the molecular formula C11H20O It is a type of alcohol with a conjugated diene system, which means it contains two double bonds separated by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undeca-1,3-dien-6-ol can be synthesized through several methods. One common approach involves the use of a Grignard reagent. For example, a suspension of magnesium in dry tetrahydrofuran is activated by adding iodine crystals. To this solution, 5-bromo-1-pentene is added dropwise, forming the Grignard reagent. This reagent is then reacted with ethyl formate to produce this compound .
Another method involves the use of cross-metathesis reactions. In this approach, undeca-1,10-dien-6-one is reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs II catalyst to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Undeca-1,3-dien-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Undeca-1,3-dien-6-one or undeca-1,3-dien-6-al.
Reduction: Undecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Undeca-1,3-dien-6-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of undeca-1,3-dien-6-ol depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the conjugated diene system and the hydroxyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved vary depending on the specific application or reaction.
Comparación Con Compuestos Similares
Similar Compounds
Undeca-1,10-dien-6-ol: Similar in structure but with different positions of the double bonds.
Undeca-1,3,5,9-tetraene: Contains four double bonds, making it more reactive.
Undecanol: A saturated alcohol with no double bonds.
Uniqueness
Undeca-1,3-dien-6-ol is unique due to its conjugated diene system, which imparts specific reactivity and properties. This makes it valuable for various applications in organic synthesis and materials science.
Propiedades
Número CAS |
82932-84-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undeca-1,3-dien-6-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3,5,7,11-12H,1,4,6,8-10H2,2H3 |
Clave InChI |
ONUMTLZUIRMPBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC=CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
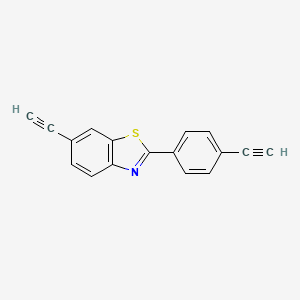
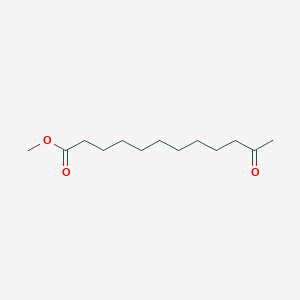




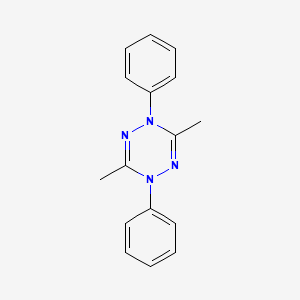

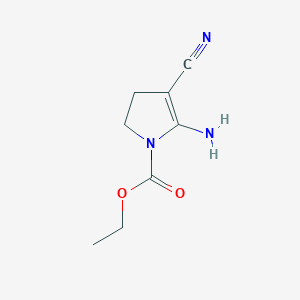
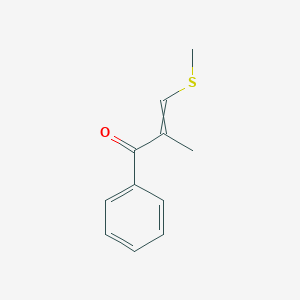
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

